molecular formula C9H13NO2S B6171023 (1R)-N-methyl-1-phenylethane-1-sulfonamide CAS No. 2639390-23-9

(1R)-N-methyl-1-phenylethane-1-sulfonamide

Cat. No. B6171023
CAS RN: 2639390-23-9
M. Wt: 199.3
InChI Key:
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Description

(1R)-N-methyl-1-phenylethane-1-sulfonamide, also known as (1R)-NMPES, is a highly potent and selective inhibitor of monoamine oxidase-A (MAO-A). This compound has been extensively studied due to its potential applications in the treatment of psychiatric disorders and other neurological diseases. It has been used as a research tool to investigate the role of MAO-A in various biological processes, and its pharmacological effects have been the focus of numerous studies.

Scientific Research Applications

(1R)-NMPES has been used as a research tool to investigate the role of MAO-A in various biological processes. It has been used to study the effects of MAO-A inhibition on neurotransmission, as well as the effects of MAO-A inhibition on the release of neurotransmitters. Additionally, (1R)-NMPES has been used to study the effects of MAO-A inhibition on anxiety, depression, and other psychiatric disorders.

Mechanism of Action

(1R)-NMPES is a highly potent and selective inhibitor of MAO-A. It binds to the active site of the enzyme and prevents it from breaking down monoamines, such as serotonin and dopamine. This inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects
The inhibition of MAO-A by (1R)-NMPES has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood and a reduction in anxiety. Additionally, (1R)-NMPES has been shown to inhibit the breakdown of norepinephrine and epinephrine, which can lead to an increase in alertness and focus.

Advantages and Limitations for Lab Experiments

(1R)-NMPES has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of MAO-A, and it is relatively easy to synthesize. Additionally, (1R)-NMPES is stable and non-toxic, making it a safe and reliable research tool. However, (1R)-NMPES also has some limitations. It is not suitable for long-term use due to its short half-life, and it is not suitable for use in humans due to its potential to interact with other drugs.

Future Directions

For (1R)-NMPES research include the development of novel MAO-A inhibitors with improved selectivity and potency, as well as the development of new delivery systems for (1R)-NMPES. Additionally, future research could focus on the effects of (1R)-NMPES on other neurotransmitter systems, such as glutamate and GABA. Finally, further research could explore the potential applications of (1R)-NMPES in the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

The synthesis of (1R)-NMPES is a multi-step process that involves the condensation of 1-phenylethanol and 1-methyl-1-sulfonyl-2-imidazoline, followed by a reductive amination reaction. The resulting product is then treated with hydrogen peroxide and hydrochloric acid to form the desired (1R)-NMPES. The synthesis of (1R)-NMPES is relatively simple and can be accomplished in a single-step reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-N-methyl-1-phenylethane-1-sulfonamide involves the reaction of N-methyl-1-phenylethanamine with a sulfonating agent to form the sulfonamide product.", "Starting Materials": [ "N-methyl-1-phenylethanamine", "Sulfonating agent (e.g. sulfur trioxide, chlorosulfonic acid, or sulfamic acid)", "Solvent (e.g. dichloromethane, chloroform, or acetonitrile)", "Base (e.g. sodium hydroxide or potassium carbonate)" ], "Reaction": [ "Dissolve N-methyl-1-phenylethanamine in a suitable solvent.", "Add the sulfonating agent to the reaction mixture and stir at a suitable temperature (e.g. 0-5°C) for a suitable time (e.g. 1-2 hours).", "Quench the reaction by adding a suitable base (e.g. sodium hydroxide or potassium carbonate) to the reaction mixture.", "Extract the product with a suitable solvent (e.g. dichloromethane or chloroform).", "Dry the organic layer over a suitable drying agent (e.g. magnesium sulfate or sodium sulfate).", "Concentrate the product under reduced pressure to obtain the desired sulfonamide product." ] }

CAS RN

2639390-23-9

Product Name

(1R)-N-methyl-1-phenylethane-1-sulfonamide

Molecular Formula

C9H13NO2S

Molecular Weight

199.3

Purity

95

Origin of Product

United States

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